Cas no 3976-69-0 (Methyl (R)-(-)-3-hydroxybutyrate)

Methyl (R)-(-)-3-hydroxybutyrate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 3-hydroxybutanoate
- (R)-(-)-Methyl 3-hydroxybutyrate
- METHYL 3-HYDROXYBUTANOATE
- Methyl-3-hydroxybutyrate
- METHYL (R)-(-)-3-HYDROXYBUTYRATE
- METHYL D-(R)-3-HYDROXYBUTYRATE
- (R)-(-)-3-HYDROXYBUTYRIC ACID METHYL ESTER
- (R)-3-HYDROXYBUTYRIC ACID METHYL ESTER
- (R)-(-)-3-HYDROXY-N-BUTYRIC ACID METHYL ESTER
- R-(-)-3-Hydroxybutyric acid methyl ester
- (R)-(-)-3-Hydroxy-n-butyric Acid Methyl Este
- Methyl (R)-3-Hydroxybutyrate
- (R)-3-hydroxybutyrate
- AC1MC4LE
- AC1Q41UC
- AG-F-40527
- methyl (3R)-(-)-3-hydroxybutyrate
- methyl (3R)-hydroxybutanoate
- PubChem13967
- methyl (3R)-3-hydroxybutanoate
- (r)-methyl 3-hydroxybutyrate
- Methyl(R)-(-)-3-hydroxybutyrate
- Methyl (R)-3-hydroxybutanoate
- LDLDJEAVRNAEBW-SCSAIBSYSA-N
- Butanoic acid, 3-hydroxy-, methyl ester, (3R)-
- CL06316S38
- Methyl 3-hydroxybutyrate, (-)-
- GS-3453
- (3R)-3-HYDROXYBUTANOIC ACID METHYL ESTER
- A6637
- Methyl 3-(R)-hydroxybutyrate
- AKOS015920086
- METHYL 3R-HYDROXYBUTYRATE
- AC7720
- AKOS005137981
- 3-hydroxy-butyric acid methyl ester
- (R)-3-Hydroxy-n-butyric Acid methyl Ester
- SCHEMBL2544991
- methyl (3R)-3-hydroxybutyrate
- Methyl (R)-3-hydroxybutyrate, puriss., >=99.0% (sum of enantiomers, GC)
- EINECS 223-610-0
- H0705
- AM20100049
- MFCD00063289
- (
- AC-25565
- BUTYRIC ACID, 3-HYDROXY-, METHYL ESTER, D-(-)-
- HY-W010507
- W-106405
- methyl 3(R)-hydroxybutyrate
- Butanoic acid, 3-hydroxy-, methyl ester, (R)-
- methyl (R)-beta-hydroxybutyrate
- BCP15245
- R
- Q27275514
- NS00083677
- Methyl (R)-3-hydroxybutyrate, 99%
- FEMA NO. 4450, (-)-
- UNII-CL06316S38
- Methyl(R)-3-hydroxybutyrate
- Methyl 3-hydroxybutanoate, (R)-(-)-
- CS-W011223
- methyl 3-(R)-hydroxybutanoate
- )-(-)-3-Hydroxybutyric acid methyl ester
- METHYL (-)-3-HYDROXYBUTANOATE
- (R)-3HB
- 3976-69-0
- (-)-(3R)-3-HYDROXYBUTANOIC ACID METHYL ESTER
- methyl 3(R)-hydroxybutanoate
- EN300-135784
- Methyl 3-hydroxybutyrate, (R)-
- methyl (R)-3-hydroxy-butyrate
- STL556083
- Butanoic acid, 3-hydroxy-, methyl ester, (3R)-; Butanoic acid, 3-hydroxy-, methyl ester, (R)-; Butyric acid, 3-hydroxy-, methyl ester, D-(-)- (8CI); (-)-(3R)-3-Hydroxybutanoic acid methyl ester; (3R)-3-Hydroxybutanoic acid methyl ester; (R)-(-)-3-Hydroxy-
- BBL102284
- DB-009764
- Methyl (4R)-4-hydroxypentanoate
- Methyl (R)-(-)-3-hydroxybutyrate
-
- MDL: MFCD00063289
- インチ: 1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
- InChIKey: LDLDJEAVRNAEBW-SCSAIBSYSA-N
- ほほえんだ: O([H])[C@]([H])(C([H])([H])[H])C([H])([H])C(=O)OC([H])([H])[H]
- BRN: 3648161
計算された属性
- せいみつぶんしりょう: 118.062994g/mol
- ひょうめんでんか: 0
- XLogP3: -0.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 118.062994g/mol
- 単一同位体質量: 118.062994g/mol
- 水素結合トポロジー分子極性表面積: 46.5Ų
- 重原子数: 8
- 複雑さ: 79.7
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 透明無色液体
- 密度みつど: 1.055 g/mL at 20 °C(lit.)
- ふってん: 75°C/15mmHg(lit.)
- フラッシュポイント: 華氏温度:163.4°f< br / >摂氏度:73°C< br / >
- 屈折率: n20/D 1.421(lit.)
- すいようせい: Slightly soluble in water.
- PSA: 46.53000
- LogP: -0.06970
- 光学活性: [α]20/D −19.5°, neat
- ひせんこうど: -21.5 º (neat)
Methyl (R)-(-)-3-hydroxybutyrate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:36/37/38
Methyl (R)-(-)-3-hydroxybutyrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835509343-25g |
Methyl (R)-(-)-3-hydroxybutyrate |
3976-69-0 | 99%(GC) | 25g |
¥ 90.6 | 2024-07-19 | |
Enamine | EN300-135784-0.5g |
methyl (3R)-3-hydroxybutanoate |
3976-69-0 | 95% | 0.5g |
$21.0 | 2023-02-15 | |
Enamine | EN300-135784-10.0g |
methyl (3R)-3-hydroxybutanoate |
3976-69-0 | 95% | 10.0g |
$32.0 | 2023-02-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031835-1kg |
(R)-Methyl 3-hydroxybutanoate |
3976-69-0 | 98% | 1kg |
¥667.00 | 2024-05-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012045-100g |
Methyl (R)-(-)-3-hydroxybutyrate |
3976-69-0 | 97% | 100g |
¥99 | 2024-05-23 | |
Enamine | EN300-135784-50.0g |
methyl (3R)-3-hydroxybutanoate |
3976-69-0 | 95% | 50.0g |
$69.0 | 2023-02-15 | |
FUJIFILM | 136-07471-5g |
Methyl (R)-(-)-3-Hydroxybutyrate |
3976-69-0 | 5g |
JPY 12100 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1031835-100g |
(R)-Methyl 3-hydroxybutanoate |
3976-69-0 | 98% | 100g |
¥68.00 | 2024-05-15 | |
abcr | AB172997-10 ml |
Methyl (R)-(-)-3-hydroxybutyrate, 98%; . |
3976-69-0 | 98% | 10 ml |
€44.90 | 2024-04-17 | |
TRC | M312580-1000mg |
Methyl (R)-3-Hydroxybutyrate |
3976-69-0 | 1g |
$155.00 | 2023-05-17 |
Methyl (R)-(-)-3-hydroxybutyrate サプライヤー
Methyl (R)-(-)-3-hydroxybutyrate 関連文献
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Alba E. Díaz-álvarez,Javier Francos,Beatriz Lastra-Barreira,Pascale Crochet,Victorio Cadierno Chem. Commun. 2011 47 6208
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Y. H. Cui,P. Wei,F. Peng,M. H. Zong,W. Y. Lou RSC Adv. 2018 8 9970
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3. Absolute stereostructures of cell-adhesion inhibitors, macrosphelides C, E–G and I, produced by a Periconia species separated from an Aplysia sea hareTakeshi Yamada,Masashi Iritani,Mitsunobu Doi,Katsuhiko Minoura,Tadayoshi Ito,Atsushi Numata J. Chem. Soc. Perkin Trans. 1 2001 3046
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Alejandro H. Orrego,Daniel Andrés-Sanz,Susana Velasco-Lozano,Mercedes Sanchez-Costa,José Berenguer,José M. Guisan,Javier Rocha-Martin,Fernando López-Gallego Catal. Sci. Technol. 2021 11 3217
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5. Stereo- and enantio-controlled synthesis of chiral intermediates for the total synthesis of thienamycin and related β-lactam antibiotics from 3-hydroxybutyratesGunda I. Georg,Harpal S. Gill J. Chem. Soc. Chem. Commun. 1985 1433
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N. Seurre,K. Le Barbu-Debus,F. Lahmani,A. Zehnacker,N. Borho,M. A. Suhm Phys. Chem. Chem. Phys. 2006 8 1007
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7. Complete stereoselective synthesis of chiral intermediates for thienamycin and related antibioticsNobuki Oguni,Yohko Ohkawa J. Chem. Soc. Chem. Commun. 1988 1376
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Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
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Chang-Young Oh,Won-Hun Ham Chem. Commun. 1999 2365
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10. An efficient synthesis of optically active 4-methyloxetan-2-one: asymmetric hydrogenation of diketene catalysed by binap–ruthenium(II) complexes [binap = 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]Tetsuo Ohta,Tsutomu Miyake,Hidemasa Takaya J. Chem. Soc. Chem. Commun. 1992 1725
Methyl (R)-(-)-3-hydroxybutyrateに関する追加情報
Comprehensive Guide to Methyl (R)-(-)-3-hydroxybutyrate (CAS No. 3976-69-0): Properties, Applications, and Industry Insights
Methyl (R)-(-)-3-hydroxybutyrate (CAS No. 3976-69-0) is a chiral ester widely recognized for its role in organic synthesis, pharmaceuticals, and biotechnology. This optically active compound, often abbreviated as (R)-3-HBME, is a key intermediate in the production of fine chemicals and bioactive molecules. Its unique stereochemical configuration and functional group versatility make it indispensable in asymmetric synthesis and metabolic research.
The growing demand for enantiomerically pure compounds in drug development has propelled interest in Methyl (R)-(-)-3-hydroxybutyrate. Researchers frequently search for "chiral building blocks for pharmaceuticals" or "(R)-3-hydroxybutyrate derivatives applications," reflecting its relevance in modern medicinal chemistry. The compound's ability to serve as a precursor for polyhydroxyalkanoates (PHAs)—a class of biodegradable polymers—also aligns with the global focus on sustainable materials and green chemistry.
From a structural perspective, CAS No. 3976-69-0 features a hydroxyl group and an ester moiety, enabling diverse chemical transformations. Its high enantiomeric purity (>98% ee) is critical for applications requiring strict stereocontrol, such as the synthesis of beta-blockers or antiviral agents. Recent studies highlight its utility in flavor and fragrance industries, where its mild, fruity odor profile is valued.
The synthesis of Methyl (R)-(-)-3-hydroxybutyrate typically involves enzymatic resolution or asymmetric hydrogenation, methods often queried as "how to produce (R)-3-HBME efficiently" in academic forums. Advances in biocatalysis have significantly improved yield and sustainability, addressing the pharmaceutical industry's need for cost-effective chiral synthesis.
Analytical techniques like HPLC and NMR are essential for quality control of CAS No. 3976-69-0, ensuring compliance with pharmaceutical-grade standards. Storage recommendations often include inert atmospheres and low temperatures to preserve its optical activity—a detail frequently searched by laboratory professionals.
Emerging trends link (R)-3-hydroxybutyrate derivatives to ketone body metabolism research, a hot topic in nutritional science and energy metabolism studies. This connection has spurred interest in its potential as a dietary supplement precursor, though regulatory approvals remain pending in many regions.
In industrial settings, Methyl (R)-(-)-3-hydroxybutyrate is handled under standard organic compound protocols, with emphasis on vapor pressure management and compatibility with common solvents. Safety data sheets (SDS) for CAS No. 3976-69-0 consistently rank among the most downloaded documents for this chemical category.
The compound's logP value (partition coefficient) of ~0.5 makes it moderately hydrophilic, a property scrutinized in "QSAR modeling" searches related to drug discovery. Its boiling point (approx. 85°C at 12 mmHg) and refractive index (n20/D 1.422) are frequently cited in process optimization queries.
Future applications may exploit Methyl (R)-(-)-3-hydroxybutyrate's role in biopolymer modification or smart material design, particularly in tissue engineering scaffolds. Patent analyses reveal increasing filings involving this compound, especially in controlled-release formulations and prodrug technologies.
For purchasers, specifications like "≥99% purity (R)-3-HBME" and "GC-MS certified methyl 3-hydroxybutyrate" dominate procurement search patterns. Suppliers increasingly emphasize REACH compliance and GMP manufacturing capabilities to meet regulatory expectations.
Academic interest persists in the compound's stereoselective reduction pathways, with over 200 citations in the past decade. Its scalable production remains a key challenge, as reflected in research grants focusing on continuous flow chemistry adaptations.
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